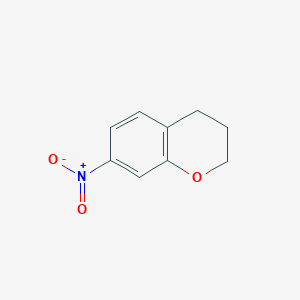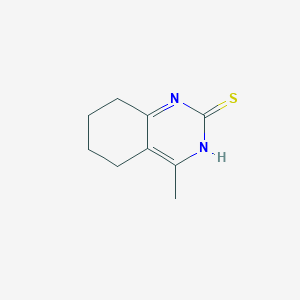![molecular formula C11H10FN B11912427 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a fluorinated derivative of tetrahydrocyclopenta[b]indole. This compound is part of the indole family, which is known for its significant biological and pharmaceutical importance. The presence of a fluorine atom in the structure can enhance the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a multi-step process involving the introduction of the fluorine atom into the tetrahydrocyclopenta[b]indole framework. One common method involves the use of fluorinated reagents in the presence of catalysts to achieve the desired substitution. For example, the reaction of 1,2,3,4-tetrahydrocyclopenta[b]indole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like palladium can yield the fluorinated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons .
Scientific Research Applications
6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways within biological systems. The fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: The non-fluorinated parent compound, which lacks the enhanced stability and activity provided by the fluorine atom.
6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: A chlorinated derivative with different chemical and biological properties compared to the fluorinated compound.
6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: A brominated analogue that may exhibit different reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole imparts unique properties, such as increased chemical stability and enhanced biological activity, making it distinct from its non-fluorinated and halogenated analogues .
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H10FN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2 |
InChI Key |
POSOCHGMNXKSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


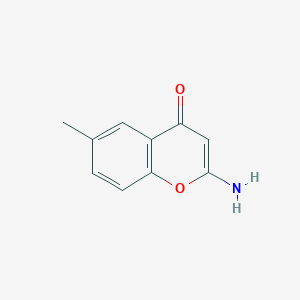
![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)

![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11912374.png)
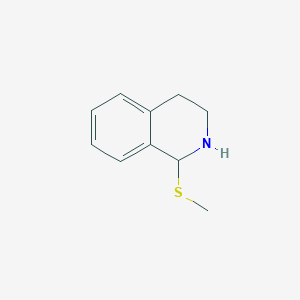


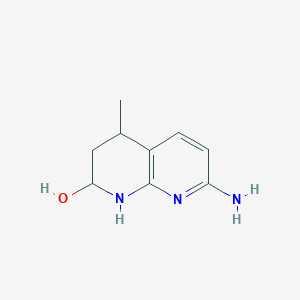

![8-Methyl-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11912402.png)
![3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
